molecular formula C10H8N2O3 B073008 2-Methyl-6-nitroquinolin-4-ol CAS No. 1207-82-5

2-Methyl-6-nitroquinolin-4-ol

Cat. No. B073008
CAS RN: 1207-82-5
M. Wt: 204.18 g/mol
InChI Key: WTJKUGPNJDSKBL-UHFFFAOYSA-N
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Description

“2-Methyl-6-nitroquinolin-4-ol” is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-Methyl-6-nitroquinolin-4-ol”, has been a subject of numerous research studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-nitroquinolin-4-ol” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 204.18 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including “2-Methyl-6-nitroquinolin-4-ol”, exhibit important biological activities and are used extensively in various fields . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

“2-Methyl-6-nitroquinolin-4-ol” is a powder at room temperature . It has a molecular weight of 204.18 g/mol .

Scientific Research Applications

  • Antimalarial Activity and Structure-Activity Relationships : A study by Werbel et al. (1986) focused on synthesizing a series of compounds related to 2-Methyl-6-nitroquinolin-4-ol, demonstrating their significant antimalarial activity against Plasmodium berghei in mice. This suggests potential applications in developing antimalarial drugs (Werbel et al., 1986).

  • Prodrug Systems for Reductive Activation : Research by Couch et al. (2008) explored the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This indicates a possible use in designing prodrugs that can be activated under specific biological conditions (Couch et al., 2008).

  • Synthesis of Quinolin-6-ols : Lamberth et al. (2014) used 2,2,3-Tribromopropanal for the transformation of 4-nitroanilines into 3-bromo-6-nitroquinolines, which were then converted into 3-bromoquinolin-6-ols. This study provides insights into the synthesis of structurally related compounds (Lamberth et al., 2014).

  • Isoquinolinol Derivatives as Cardiovascular Agents : A study by Kanojia et al. (1991) synthesized 4-nitroisoquinolin-3-ol derivatives, showing their potential as short-acting cardiovascular agents with inotropic and vasodilating effects, suggesting applications in cardiac emergencies (Kanojia et al., 1991).

  • Synthesis of Quinoline Proton Sponges : Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing a new class of quinoline proton sponges. This underscores the versatility of quinoline derivatives in chemical research (Dyablo et al., 2015).

  • Synthesis of Metal Complexes for Antimicrobial Activity : A study by Patel et al. (2017) synthesized metal complexes of 8-hydroxyquinoline, highlighting the pharmacological importance of quinoline derivatives in developing antimicrobial agents (Patel et al., 2017).

  • Effects on RNA Synthesis and Carcinogenic Properties : Research by Paul et al. (1969) studied the effects of 4-nitroquinoline-N-oxide on RNA synthesis, demonstrating its potent mutagenic and carcinogenic properties. This highlights the potential toxicological and biochemical implications of nitroquinoline derivatives (Paul et al., 1969).

Safety And Hazards

The safety information for “2-Methyl-6-nitroquinolin-4-ol” indicates that it may cause respiratory irritation and is suspected of causing cancer . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

2-methyl-6-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKUGPNJDSKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283188
Record name 2-methyl-6-nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitroquinolin-4-ol

CAS RN

1207-82-5, 112219-43-9
Record name NSC30292
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-NITRO-4(1H)-QUINOLONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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